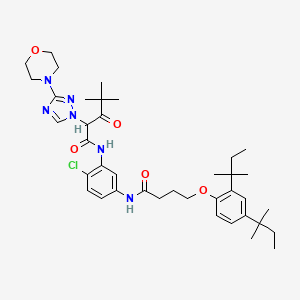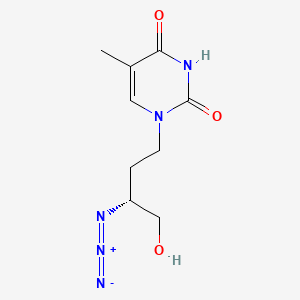
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with an azido and hydroxybutyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the azido and hydroxybutyl groups. Common reagents used in these reactions include azides, alcohols, and various catalysts to facilitate the substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, ketones, and substituted pyrimidinediones.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive azido group.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxybutyl group may interact with cellular enzymes, influencing various biochemical pathways.
Propriétés
Numéro CAS |
131652-69-2 |
|---|---|
Formule moléculaire |
C9H13N5O3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
1-[(3R)-3-azido-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N5O3/c1-6-4-14(9(17)11-8(6)16)3-2-7(5-15)12-13-10/h4,7,15H,2-3,5H2,1H3,(H,11,16,17)/t7-/m1/s1 |
Clé InChI |
HAWPKWOZTPNXNE-SSDOTTSWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CCC(CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


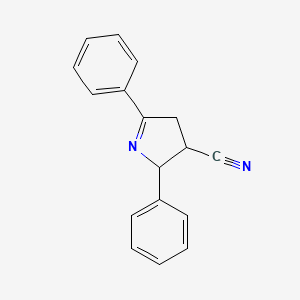
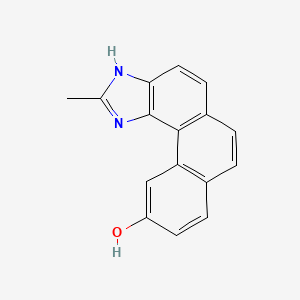
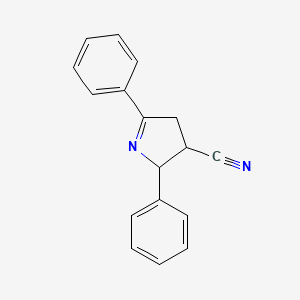
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
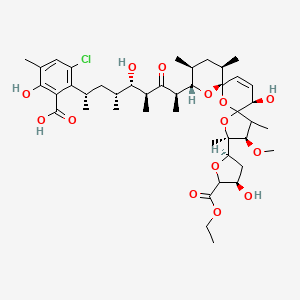

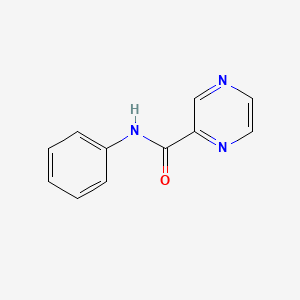
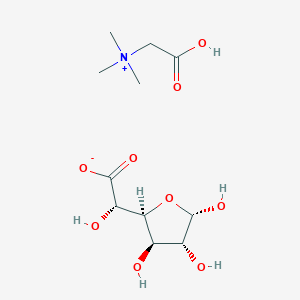
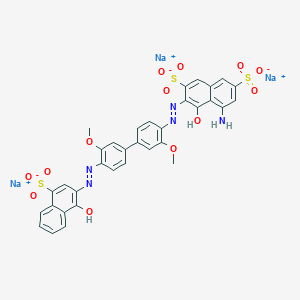

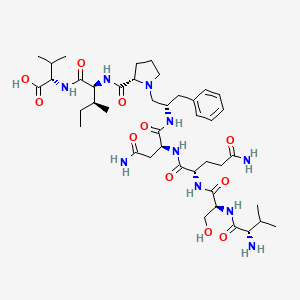
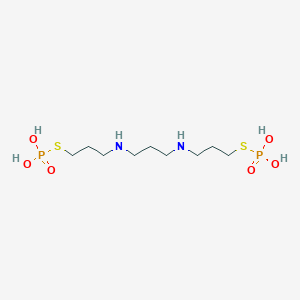
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
